3-Benzylidene-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-Benzylidene-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones This compound is characterized by the presence of a benzylidene group attached to the nitrogen atom of the pyrrolidine ring and a dichlorophenyl group attached to the carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione typically involves the reaction of 3,5-dichlorobenzaldehyde with pyrrolidine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux for several hours to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Benzylidene-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene or dichlorophenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine-2,5-diones.
Scientific Research Applications
3-Benzylidene-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzylidene-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Benzylidene-1-phenylpyrrolidine-2,5-dione: Similar structure but lacks the dichlorophenyl group.
3-Benzylidene-1-(4-chlorophenyl)pyrrolidine-2,5-dione: Contains a single chlorine atom on the phenyl group.
3-Benzylidene-1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione: Contains methyl groups instead of chlorine atoms.
Uniqueness
The presence of the dichlorophenyl group in 3-Benzylidene-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
63233-37-4 |
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Molecular Formula |
C17H11Cl2NO2 |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
3-benzylidene-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H11Cl2NO2/c18-13-8-14(19)10-15(9-13)20-16(21)7-12(17(20)22)6-11-4-2-1-3-5-11/h1-6,8-10H,7H2 |
InChI Key |
IQWMHJAEKRDZGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C(=O)N(C1=O)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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